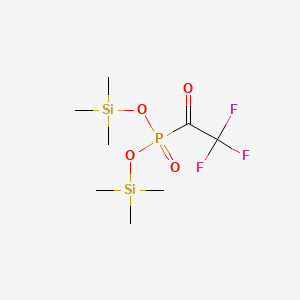
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate is an organophosphorus compound with the molecular formula C8H18F3O4PSi2. It is known for its unique structure, which includes both trimethylsilyloxy and trifluoroethanone groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of Bis(trimethylsilyl)trifluoro-acetyl-phosphonate typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCl+P(OSiMe3)3→CF3C(O)P(OSiMe3)2+Me3SiCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organophosphorus compounds.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be utilized in biochemical studies to investigate the role of phosphorus in biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bis(trimethylsilyl)trifluoro-acetyl-phosphonate exerts its effects involves its ability to act as a phosphorus donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biochemical studies, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate can be compared with other organophosphorus compounds, such as:
Trimethylsilylphosphite: A simpler compound with similar reactivity but lacking the trifluoroethanone group.
Trifluoroacetyl chloride: A precursor in the synthesis of the compound, with different chemical properties and applications.
Tris(trimethylsilyl)phosphite: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its combination of trimethylsilyloxy and trifluoroethanone groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
41898-99-1 |
|---|---|
Formule moléculaire |
C8H18F3O4PSi2 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H18F3O4PSi2/c1-17(2,3)14-16(13,15-18(4,5)6)7(12)8(9,10)11/h1-6H3 |
Clé InChI |
KBMUNQUIGXCEHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


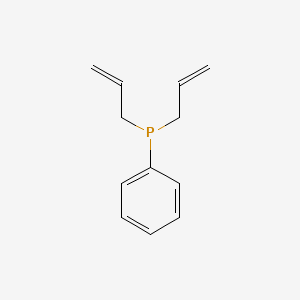
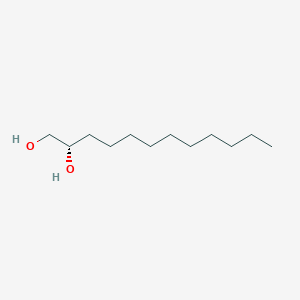
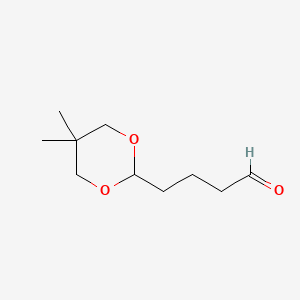

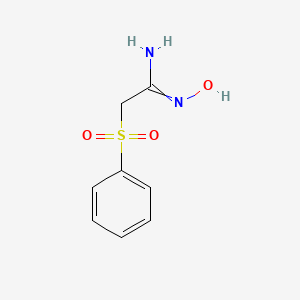

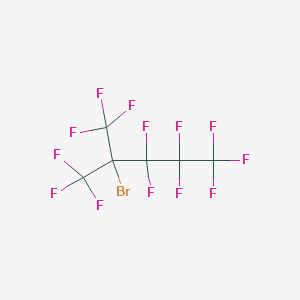

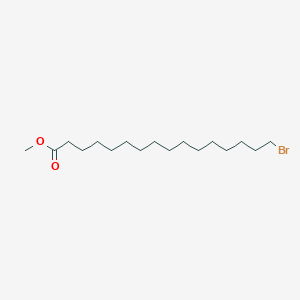

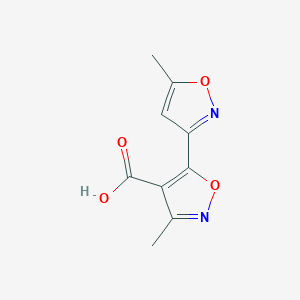
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)
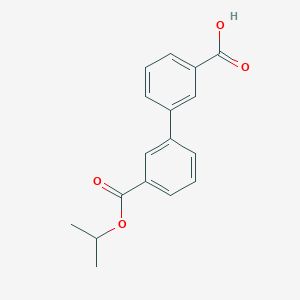
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)
